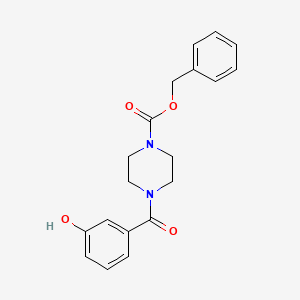![molecular formula C10H19N3O3 B13503411 tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C9H17N3O3 It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a hydroxycarbamimidoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and hydroxycarbamimidoyl groups. One common method includes the use of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with hydroxycarbamimidoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Amines derived from the hydroxycarbamimidoyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The azetidine ring may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(N’-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C10H19N3O3 |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-7(6-13)4-8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Clé InChI |
ASQHGUALXNEUEU-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)C/C(=N/O)/N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


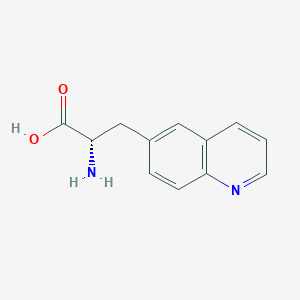
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

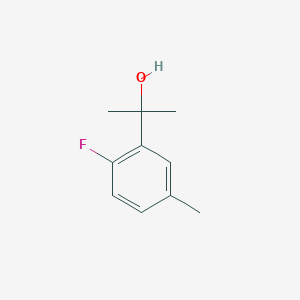
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)
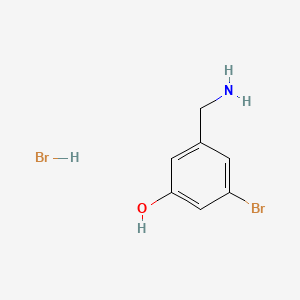
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)

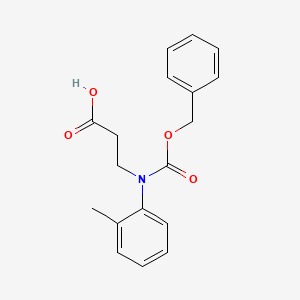
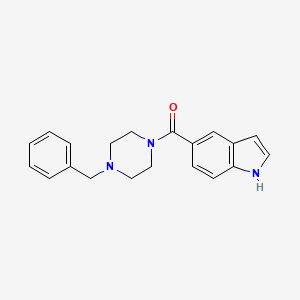
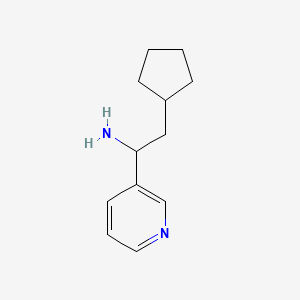
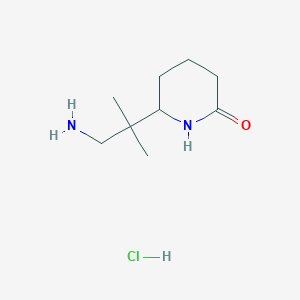
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
